REACTION_CXSMILES
|
[Cl:1][N:2](Cl)C1C=CC=CC=1.ClC(C)(C[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[Cl:22])C=O>C(O)(=O)C>[ClH:1].[Cl:22][C:16]1[C:17]([Cl:21])=[CH:18][CH:19]=[CH:20][C:15]=1[NH2:2] |f:3.4|
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
ClN(C1=CC=CC=C1)Cl
|
Name
|
α-chloro-α-methyl-β-(2,3-dichlorophenyl)propionaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C=O)(CC1=C(C(=CC=C1)Cl)Cl)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
of concentrated (9 N) HCl, diazotization
|
Type
|
ADDITION
|
Details
|
being effected by the addition of 75 g of NaNO2
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 150 ml of water
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained between 0° and 5° C
|
Type
|
ADDITION
|
Details
|
A mixture of 5 g of CaO and 60 ml of methacrolein (dissolved in 120 ml of acetone)
|
Type
|
DISSOLUTION
|
Details
|
a solution of 6 g of CuCl dissolved in 60 ml of HCl
|
Type
|
ADDITION
|
Details
|
are introduced simultaneously into the filtered diazonium salt solution over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition of the reagents the mixture
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
to react at from 0° to 5° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
206 g, corresponding to an 80% yield, of an oil distilling between 118° and 120° C. at a pressure of 0.01 mm Hg
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(N)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |